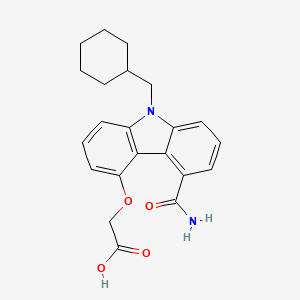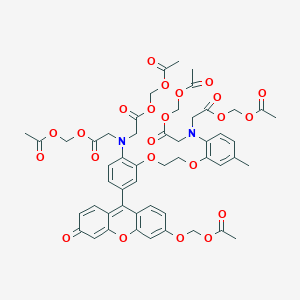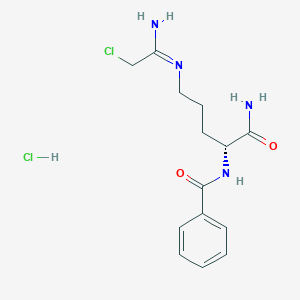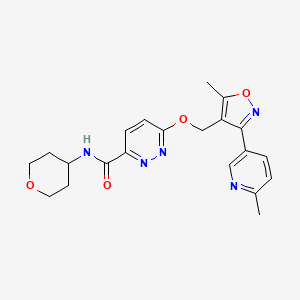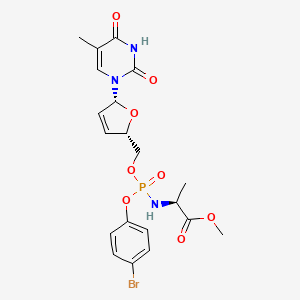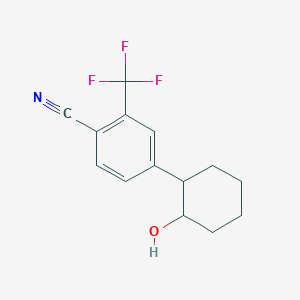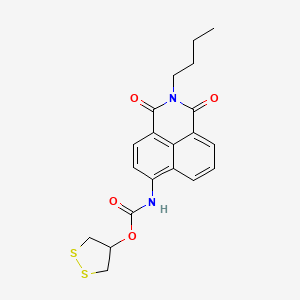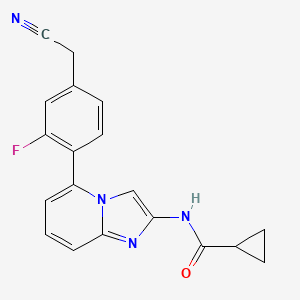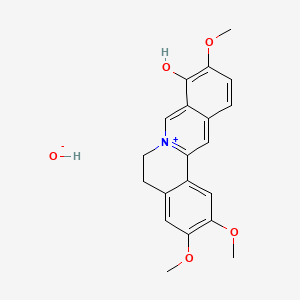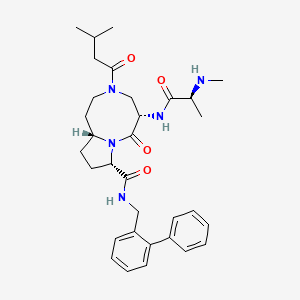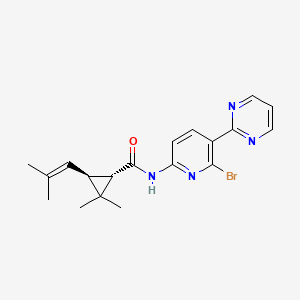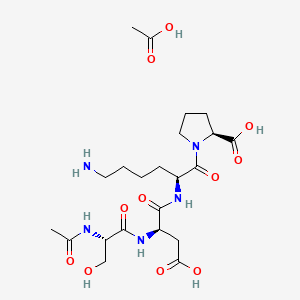
N-Acetyl-Ser-Asp-Lys-Pro (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-seryl-aspartyl-lysyl-proline (acetate) is a naturally occurring tetrapeptide known for its anti-inflammatory and anti-fibrotic properties . It is derived from thymosin beta 4, a small protein that is widely distributed in various tissues . This compound has gained significant attention due to its potential therapeutic applications in cardiovascular diseases, particularly in reducing cardiac fibrosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-seryl-aspartyl-lysyl-proline (acetate) involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide.
Industrial Production Methods
In industrial settings, the production of N-acetyl-seryl-aspartyl-lysyl-proline (acetate) can be scaled up using solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated synthesis of peptides by anchoring the first amino acid to a solid resin and sequentially adding the remaining amino acids . The use of automated peptide synthesizers and high-throughput purification techniques ensures the production of high-purity peptides on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-seryl-aspartyl-lysyl-proline (acetate) primarily undergoes hydrolysis reactions, where it is broken down into its constituent amino acids by proteolytic enzymes . It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions
The hydrolysis of N-acetyl-seryl-aspartyl-lysyl-proline (acetate) is typically catalyzed by enzymes such as prolyl oligopeptidase and angiotensin-converting enzyme . These reactions occur under mild conditions, usually at physiological pH and temperature.
Major Products Formed
The major products formed from the hydrolysis of N-acetyl-seryl-aspartyl-lysyl-proline (acetate) are its constituent amino acids: N-acetyl-serine, aspartic acid, lysine, and proline .
Scientific Research Applications
N-acetyl-seryl-aspartyl-lysyl-proline (acetate) has been extensively studied for its therapeutic potential in various fields:
Cardiovascular Medicine: It has shown promise in reducing cardiac fibrosis and inflammation, making it a potential therapeutic agent for conditions such as hypertension and heart failure.
Fibrosis Research: It has been studied for its ability to inhibit fibrosis in various organs, including the liver, kidneys, and lungs.
Mechanism of Action
N-acetyl-seryl-aspartyl-lysyl-proline (acetate) exerts its effects by modulating several molecular pathways:
Inhibition of NF-κB Signaling: It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation and fibrosis.
Reduction of ER Stress: The compound attenuates endoplasmic reticulum (ER) stress by inhibiting the unfolded protein response (UPR) pathways.
Modulation of Cytokine Production: It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Comparison with Similar Compounds
N-acetyl-seryl-aspartyl-lysyl-proline (acetate) is unique compared to other peptides due to its specific anti-fibrotic and anti-inflammatory properties. Similar compounds include:
Thymosin Beta 4: The precursor protein from which N-acetyl-seryl-aspartyl-lysyl-proline (acetate) is derived.
Prolyl Oligopeptidase Substrates: Other peptides that are substrates for prolyl oligopeptidase, which may have similar biological activities.
N-acetyl-seryl-aspartyl-lysyl-proline (acetate) stands out due to its specific role in modulating fibrosis and inflammation, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13+,14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSLFKMYLHUWSA-UOIZBMALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O11 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
